4-[4-(Trifluoromethyl)piperidin-1-yl]quinazoline
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Overview
Description
4-[4-(Trifluoromethyl)piperidin-1-yl]quinazoline is a compound that features a quinazoline core substituted with a piperidine ring bearing a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)piperidin-1-yl]quinazoline typically involves the formation of the quinazoline core followed by the introduction of the piperidine ring with a trifluoromethyl group. One common method involves the cyclization of appropriate precursors to form the quinazoline ring, followed by nucleophilic substitution to introduce the piperidine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethyl)piperidin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazoline or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the quinazoline or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while substitution reactions could introduce various functional groups onto the quinazoline or piperidine rings.
Scientific Research Applications
4-[4-(Trifluoromethyl)piperidin-1-yl]quinazoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)piperidin-1-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its pharmacological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Trifluoromethyl)piperidin-1-yl]aniline
- 6-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline
Uniqueness
4-[4-(Trifluoromethyl)piperidin-1-yl]quinazoline is unique due to the presence of both the quinazoline core and the trifluoromethyl-substituted piperidine ring. This combination imparts distinct physicochemical properties and biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3/c15-14(16,17)10-5-7-20(8-6-10)13-11-3-1-2-4-12(11)18-9-19-13/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAFIJUDNQIZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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